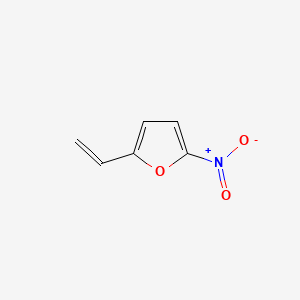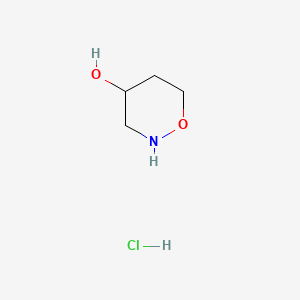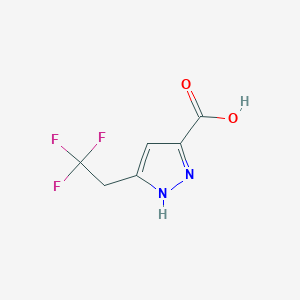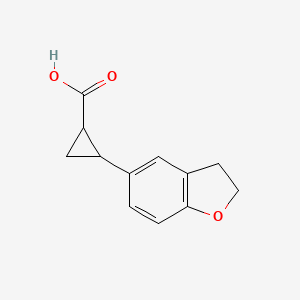
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is a chemical compound that features a cyclopropane ring attached to a carboxylic acid group and a 2,3-dihydrobenzofuran moiety
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the use of a palladium-catalyzed annulation reaction between aryl iodides and epoxides, which provides access to the dihydrobenzofuran scaffold . The cyclopropane ring can then be introduced through a cyclopropanation reaction using diazo compounds and transition metal catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of high-yielding catalytic systems and efficient purification techniques to ensure the compound’s purity and consistency.
化学反应分析
Types of Reactions
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials and chemicals with specific properties.
作用机制
The mechanism by which 2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran moiety but lacks the cyclopropane carboxylic acid group.
Cyclopropane Carboxylic Acid: Contains the cyclopropane carboxylic acid group but lacks the dihydrobenzofuran moiety.
Uniqueness
2-(2,3-Dihydrobenzofuran-5-yl)cyclopropane-1-carboxylic acid is unique due to the combination of the dihydrobenzofuran and cyclopropane carboxylic acid groups. This combination imparts distinct structural and chemical properties, making it valuable for specific applications in research and industry.
属性
分子式 |
C12H12O3 |
|---|---|
分子量 |
204.22 g/mol |
IUPAC 名称 |
2-(2,3-dihydro-1-benzofuran-5-yl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C12H12O3/c13-12(14)10-6-9(10)7-1-2-11-8(5-7)3-4-15-11/h1-2,5,9-10H,3-4,6H2,(H,13,14) |
InChI 键 |
CRXSXVJDTKEBKS-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C1C=C(C=C2)C3CC3C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



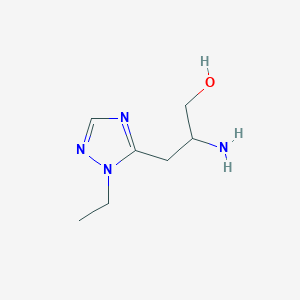
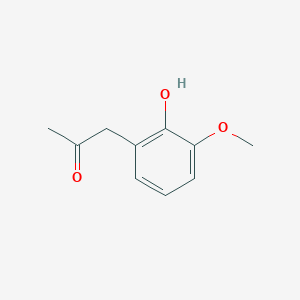

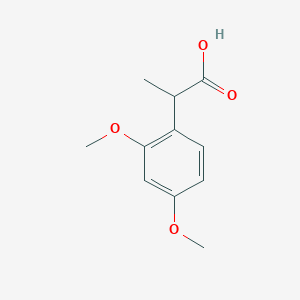
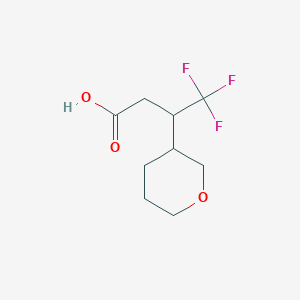

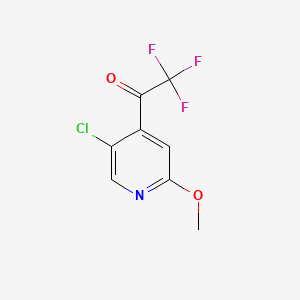
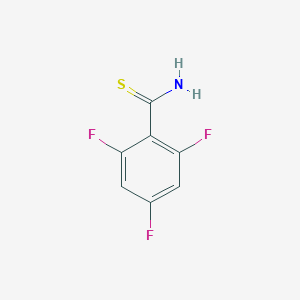
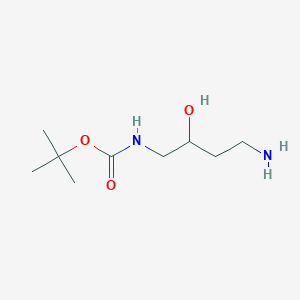
![1-{[4-(Propan-2-yl)phenyl]methyl}cyclopropan-1-amine](/img/structure/B13601234.png)
